6-chloro-1H-indazole-5-carboxylic acid

Physicochemical Property Ionization Solubility

This halogen-substituted indazole building block is a critical intermediate for kinase inhibitors (Akt, DYRK1A) and anti-inflammatory agents (cPLA2α). The electron-withdrawing 6-chloro substituent uniquely lowers the carboxylic acid pKa to 2.67 and raises LogP to ~1.84, directly enhancing membrane permeability and target binding affinity versus unsubstituted or alternative halogen analogs. Reproducibility of published SAR demands this precise 6-chloro analog. Available in high purity for fragment-based drug discovery, CNS-penetrant design, or bioisostere derivatization via the C5-carboxylic acid handle.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B8010816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indazole-5-carboxylic acid
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyTXWNGDOOEVODAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-indazole-5-carboxylic Acid: Physicochemical Properties and Strategic Procurement Drivers


6-Chloro-1H-indazole-5-carboxylic acid (CAS 1890961-61-1) is a halogen-substituted heterocyclic building block within the indazole-5-carboxylic acid family, characterized by a fused benzene-pyrazole bicyclic core with a chlorine atom at the 6-position and a carboxylic acid group at the 5-position . This substitution pattern confers distinct physicochemical properties, including a significantly lowered predicted pKa (2.67 ± 0.30) compared to the unsubstituted parent (4.03 ± 0.30), enhancing its ionization and solubility characteristics in physiological buffers and organic media . The compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors targeting oncology and inflammatory disease pathways [1][2].

Why Indazole-5-carboxylic Acid Analogs Cannot Be Interchanged: The Critical Impact of 6-Chloro Substitution on Procurement Decisions


Generic substitution among indazole-5-carboxylic acid derivatives is untenable due to the halogen substitution at the 6-position exerting profound and quantifiable effects on both physicochemical properties and downstream biological activity. The electron-withdrawing chlorine atom significantly alters the acidity of the adjacent carboxylic acid group (pKa shift of ~1.36 units) and increases lipophilicity (LogP ~1.84) relative to unsubstituted or alternative halogen analogs . These changes directly influence solubility, permeability, protein binding, and metabolic stability of derived drug candidates. Furthermore, the 6-chloro motif is a privileged pharmacophore in kinase inhibitor design, with distinct structure-activity relationships (SAR) that cannot be recapitulated by fluoro, bromo, or methyl substituents [1][2]. Consequently, procurement of the precise 6-chloro analog is mandatory for reproducing published synthetic routes and achieving target potency profiles. The following evidence sections quantify these critical differentiators.

Quantitative Differentiation of 6-Chloro-1H-indazole-5-carboxylic Acid from In-Class Comparators


6-Chloro Substitution Lowers Carboxylic Acid pKa by ~1.36 Units Relative to Unsubstituted Parent

The electron-withdrawing inductive effect of the 6-chloro substituent significantly increases the acidity of the adjacent carboxylic acid group compared to the unsubstituted 1H-indazole-5-carboxylic acid. The predicted pKa of 6-chloro-1H-indazole-5-carboxylic acid is 2.67 ± 0.30, whereas the parent compound exhibits a predicted pKa of 4.03 ± 0.30 . This represents a ~1.36 log unit decrease in pKa, corresponding to a ~23-fold increase in acid dissociation constant (Ka).

Physicochemical Property Ionization Solubility

6-Chloro Substitution Increases Lipophilicity (LogP ~1.84) Compared to Unsubstituted and Fluoro Analogs

The introduction of a chlorine atom at the 6-position significantly elevates the compound's lipophilicity relative to unsubstituted or 6-fluoro analogs. The calculated LogP (octanol/water partition coefficient) for 6-chloro-1H-indazole-5-carboxylic acid is reported as 1.84 ± 0.12 . For comparison, the unsubstituted 1H-indazole-5-carboxylic acid has a predicted LogP of approximately 0.98, while the 6-fluoro analog is predicted to have a LogP of ~1.2 (based on ACD/Labs predictions). The chloro substituent provides a LogP increase of ~0.86 over the parent and ~0.64 over the fluoro analog.

Lipophilicity ADME Drug Design

Indazole-5-carboxylic Acid Scaffold Exhibits Potent cPLA2α Inhibition (IC50 = 0.005 μM) with 7-Fold Superiority Over Indole Analog

While direct comparative data for the 6-chloro derivative are limited, class-level evidence demonstrates that the indazole-5-carboxylic acid scaffold confers potent cPLA2α inhibitory activity. In a series of bioisosteric replacements, the indazole-5-carboxylic acid derivative (compound 28) exhibited an IC50 of 0.005 μM against human cytosolic phospholipase A2α, which was approximately 7-fold more potent than the corresponding indole-5-carboxylic acid lead compound 2 (IC50 ~0.035 μM) [1]. The 6-chloro substitution is expected to further modulate potency through electronic and steric effects, as demonstrated in related kinase inhibitor SAR.

cPLA2α Inhibitor Inflammation Enzymatic Assay

6-Chloroindazole Derivatives Demonstrate Potent Akt Kinase Inhibition (Relevant SAR Context)

The 6-chloro-1H-indazole motif is a critical component of potent protein kinase B/Akt inhibitors. In a structure-activity relationship (SAR) study, 5-arylamino-6-chloro-1H-indazole-4,7-diones exhibited potent Akt1 inhibitory activity [1]. While this evidence pertains to a more elaborated derivative, it underscores the essential role of the 6-chloro substitution in achieving target potency. Removal or replacement of the chloro group with hydrogen, fluoro, or methyl would alter electronic properties and binding interactions, likely diminishing inhibitory activity. This class-level inference supports the selection of 6-chloro-1H-indazole-5-carboxylic acid as a privileged building block for kinase inhibitor synthesis.

Akt Inhibitor Kinase Oncology

Predicted Metabolic Stability Advantage of Indazole Over Indole Scaffold (64% Stability in Rat Liver Microsomes)

In a comparative study of bioisosteric replacements for cPLA2α inhibitors, the indazole-5-carboxylic acid derivative (compound 28) demonstrated 64% metabolic stability in an assay with rat liver microsomes, making it one of the most stable compounds in the series alongside the indole lead [1]. The 6-chloro substitution is anticipated to further influence metabolic stability by blocking potential sites of oxidative metabolism. This class-level evidence supports the selection of the indazole core with chloro substitution for improved in vivo pharmacokinetic profiles.

Metabolic Stability Microsomal Assay ADME

High-Impact Application Scenarios for 6-Chloro-1H-indazole-5-carboxylic Acid in Drug Discovery and Chemical Biology


Synthesis of cPLA2α/FAAH Dual Inhibitors for Inflammatory Disease Research

Leverage the indazole-5-carboxylic acid core's demonstrated cPLA2α inhibitory potency (IC50 = 0.005 μM) [1] and the enhanced acidity/lipophilicity conferred by the 6-chloro substitution (pKa 2.67, LogP 1.84) to design novel dual inhibitors targeting cytosolic phospholipase A2α and fatty acid amide hydrolase. The chloro substituent may improve membrane permeability and metabolic stability, addressing key limitations of earlier indole-based leads.

Kinase Inhibitor Lead Optimization (Akt, DYRK1A, CHK1/2)

Employ 6-chloro-1H-indazole-5-carboxylic acid as a key building block for the synthesis of 5-arylamino-6-chloro-1H-indazole-4,7-diones and related analogs with potent Akt inhibitory activity [2]. The 6-chloro motif is essential for kinase binding affinity, as evidenced by SAR studies and binding data (e.g., Kd = 180 μM for 6-chloro-1H-indazole against DYRK1A) [3]. The carboxylic acid handle enables further derivatization to amides, esters, or bioisosteres.

Metabolic Stability Optimization in CNS-Penetrant Candidates

Utilize the increased lipophilicity (LogP ~1.84) and potential metabolic stability of the indazole scaffold (64% stability in rat liver microsomes) [1] to develop CNS-penetrant therapeutics. The 6-chloro substitution may reduce oxidative metabolism and enhance blood-brain barrier penetration, while the lower pKa facilitates salt formation for improved aqueous solubility in formulation.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Incorporate 6-chloro-1H-indazole-5-carboxylic acid into fragment libraries targeting kinases, proteases, or other enzymes with ATP-binding pockets. Its balanced physicochemical properties (MW = 196.59, clogP ~1.84, pKa 2.67) make it a suitable fragment starting point with multiple vectors for chemical elaboration, while the 6-chloro substitution provides a handle for halogen bonding interactions with protein targets.

Quote Request

Request a Quote for 6-chloro-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.